molecular formula C25H24O5 B14756199 Ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate

Ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate

Cat. No.: B14756199
M. Wt: 404.5 g/mol
InChI Key: PFCAJOHEGPKVQP-UHFFFAOYSA-N
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Description

Ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate is an organic compound with the molecular formula C25H24O5. It is a derivative of benzoic acid and is characterized by the presence of two benzyloxy groups, a formyl group, and a methyl group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate typically involves the esterification of 2,4-dibenzyloxy-3-formyl-6-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the benzyloxy groups can undergo cleavage to release benzyl alcohol. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate is unique due to the presence of benzyloxy groups, which can influence its reactivity and biological activity. The benzyloxy groups can provide steric hindrance and electronic effects that are not present in similar compounds with hydroxyl groups .

Properties

Molecular Formula

C25H24O5

Molecular Weight

404.5 g/mol

IUPAC Name

ethyl 3-formyl-6-methyl-2,4-bis(phenylmethoxy)benzoate

InChI

InChI=1S/C25H24O5/c1-3-28-25(27)23-18(2)14-22(29-16-19-10-6-4-7-11-19)21(15-26)24(23)30-17-20-12-8-5-9-13-20/h4-15H,3,16-17H2,1-2H3

InChI Key

PFCAJOHEGPKVQP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1C)OCC2=CC=CC=C2)C=O)OCC3=CC=CC=C3

Origin of Product

United States

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